molecular formula C7H7ClN4 B11770905 5-Chloro-1H-benzo[d]imidazole-1,2-diamine CAS No. 60882-71-5

5-Chloro-1H-benzo[d]imidazole-1,2-diamine

Cat. No.: B11770905
CAS No.: 60882-71-5
M. Wt: 182.61 g/mol
InChI Key: BWPDDCOWXFNALZ-UHFFFAOYSA-N
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Description

5-Chloro-1H-benzo[d]imidazole-1,2-diamine: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and two amino groups at the 1st and 2nd positions of the benzimidazole ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the cyclization reactions. Additionally, solvent-free or green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-benzo[d]imidazole-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazoles .

Scientific Research Applications

5-Chloro-1H-benzo[d]imidazole-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-benzo[d]imidazole-1,2-diamine is unique due to the presence of both chlorine and amino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

60882-71-5

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

5-chlorobenzimidazole-1,2-diamine

InChI

InChI=1S/C7H7ClN4/c8-4-1-2-6-5(3-4)11-7(9)12(6)10/h1-3H,10H2,(H2,9,11)

InChI Key

BWPDDCOWXFNALZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2N)N

Origin of Product

United States

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